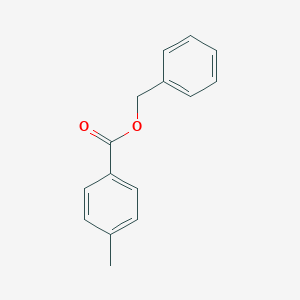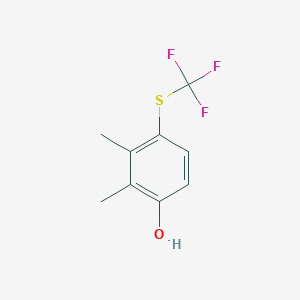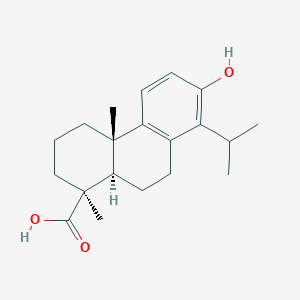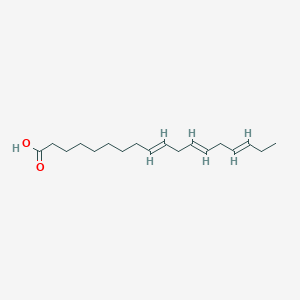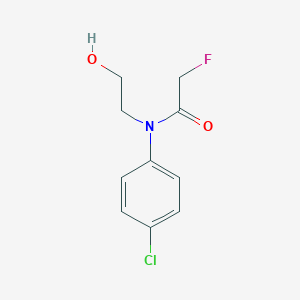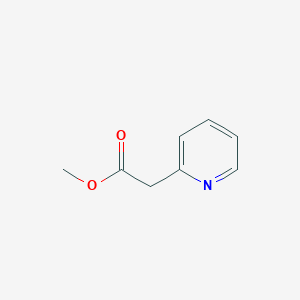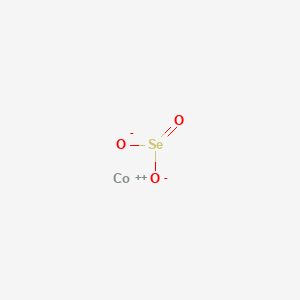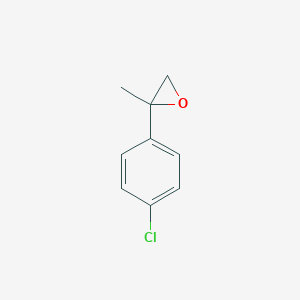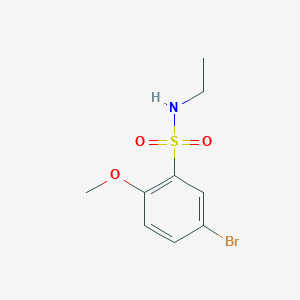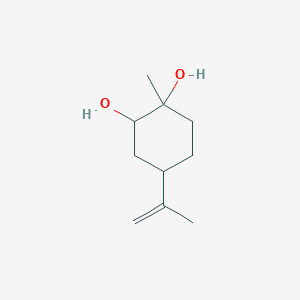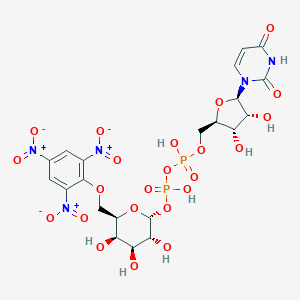
2,4,6-Trinitrophenyl-uridine diphosphate galactose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trinitrophenyl-uridine diphosphate galactose (TNP-UDP-Gal) is a chemical compound that is commonly used in scientific research to study the biochemistry and physiology of carbohydrates. It is a derivative of uridine diphosphate galactose (UDP-Gal), which is an important molecule in the production of glycoproteins and glycolipids. TNP-UDP-Gal is a highly reactive compound that can be used to label and detect UDP-Gal binding proteins in biological systems.
作用機序
2,4,6-Trinitrophenyl-uridine diphosphate galactose works by binding to UDP-Gal binding proteins in biological systems. This binding can be detected through a variety of techniques, including fluorescence spectroscopy and gel electrophoresis. The binding of 2,4,6-Trinitrophenyl-uridine diphosphate galactose to UDP-Gal binding proteins can provide insights into the structure and function of these proteins, as well as their roles in glycosylation and glycan biosynthesis.
Biochemical and Physiological Effects
2,4,6-Trinitrophenyl-uridine diphosphate galactose has been shown to have a variety of biochemical and physiological effects in biological systems. It can stimulate the production of glycoproteins and glycolipids, which are important molecules in many cellular processes. 2,4,6-Trinitrophenyl-uridine diphosphate galactose can also modulate the activity of enzymes involved in carbohydrate metabolism, which can have downstream effects on cellular processes such as energy production and signaling.
実験室実験の利点と制限
One of the main advantages of using 2,4,6-Trinitrophenyl-uridine diphosphate galactose in lab experiments is its high reactivity and specificity for UDP-Gal binding proteins. This allows for precise labeling and detection of these proteins in biological systems. However, 2,4,6-Trinitrophenyl-uridine diphosphate galactose can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving 2,4,6-Trinitrophenyl-uridine diphosphate galactose. One area of interest is the development of new techniques for detecting and quantifying UDP-Gal binding proteins in biological systems. Another area of interest is the study of the effects of 2,4,6-Trinitrophenyl-uridine diphosphate galactose on cellular processes such as glycosylation and glycan biosynthesis. Finally, there is potential for the development of new drugs or therapies that target UDP-Gal binding proteins, which could have applications in the treatment of diseases such as cancer and diabetes.
合成法
2,4,6-Trinitrophenyl-uridine diphosphate galactose can be synthesized through a multi-step process that involves the reaction of uridine diphosphate glucose (UDP-Glc) with trinitrobenzenesulfonic acid (TNBS). The resulting TNP-UDP-Glc can then be converted to 2,4,6-Trinitrophenyl-uridine diphosphate galactose through the action of galactose-1-phosphate uridylyltransferase (GALT).
科学的研究の応用
2,4,6-Trinitrophenyl-uridine diphosphate galactose has many applications in scientific research, particularly in the study of carbohydrate biochemistry and physiology. It can be used to label and detect UDP-Gal binding proteins in biological systems, which can provide insights into the mechanisms of glycosylation and glycan biosynthesis. 2,4,6-Trinitrophenyl-uridine diphosphate galactose can also be used to study the regulation of UDP-Gal metabolism and the effects of UDP-Gal on cellular processes.
特性
CAS番号 |
129726-82-5 |
|---|---|
製品名 |
2,4,6-Trinitrophenyl-uridine diphosphate galactose |
分子式 |
C21H25N5O23P2 |
分子量 |
777.4 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(2,4,6-trinitrophenoxy)methyl]oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H25N5O23P2/c27-12-1-2-23(21(33)22-12)19-16(31)14(29)11(46-19)6-45-50(40,41)49-51(42,43)48-20-17(32)15(30)13(28)10(47-20)5-44-18-8(25(36)37)3-7(24(34)35)4-9(18)26(38)39/h1-4,10-11,13-17,19-20,28-32H,5-6H2,(H,40,41)(H,42,43)(H,22,27,33)/t10-,11-,13+,14-,15+,16-,17-,19-,20-/m1/s1 |
InChIキー |
RYCWEITWHHIFQJ-WXBZLVOISA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O)O)O)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)COC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O)O)O)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)COC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O)O)O)O)O |
同義語 |
2,4,6-trinitrophenyl-UDP-galactose 2,4,6-trinitrophenyl-uridine diphosphate galactose 2,4,6-TUG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



